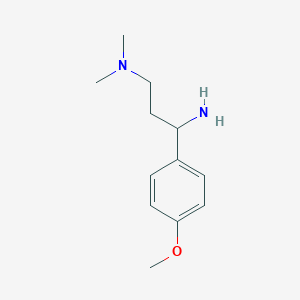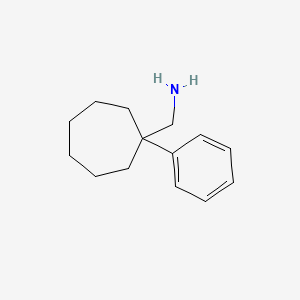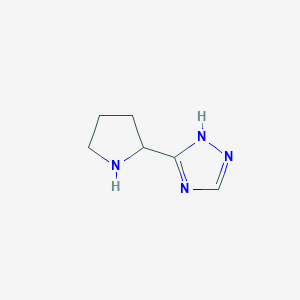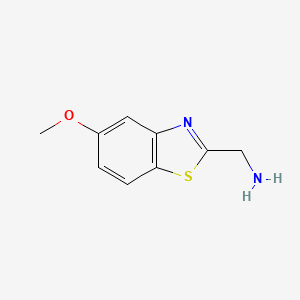
2-(Methylamino)quinoline-4-carboxylic acid
説明
2-(Methylamino)quinoline-4-carboxylic acid is a heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2-(Methylamino)quinoline-4-carboxylic acid involves several protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound . A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis
The molecular structure of 2-(Methylamino)quinoline-4-carboxylic acid is characterized by spectro-analytical data . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving 2-(Methylamino)quinoline-4-carboxylic acid include the multicomponent one-pot in situ Doebner reaction . The obtained acid–base bifunctional covalent organic frameworks (COFs) are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methylamino)quinoline-4-carboxylic acid are characterized by spectro-analytical data . Carboxylic acids exhibit strong hydrogen bonding between molecules, therefore they have high boiling points compared to other substances of comparable molar mass .科学的研究の応用
Neuroprotective Potential
Research on quinoline derivatives, such as 2-(Quinoline-8-carboxamido)benzoic acid synthesized from quinolinecarboxylic acid, has shown promising neuroprotective properties. In a study utilizing a Caenorhabditis elegans model of Parkinson's disease, the synthesized compound significantly ameliorated dopaminergic neurodegeneration induced by 1-methyl-4-phenylpyridinium. This compound was found to modulate the formation of neurotoxic α-synuclein oligomers, suggesting its potential as a therapeutic candidate for Parkinson's disease (Lee et al., 2022).
Antisecretory Activity
Another study focused on the synthesis of 4-(phenylamino)quinoline-3-carboxamides, evaluating their antisecretory activity against histamine-induced gastric acid secretion in rats. These compounds, synthesized from 4(1H)-quinolinone-3-carboxylic acid, showed promising results as potential antiulcer agents due to their reversible, K+-competitive gastric H+/K+-ATPase inhibitory activity (Uchida et al., 1995).
Metabolic Pathways and Genotoxicity
Investigations into the metabolism of food mutagens like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have provided insights into their genotoxicity and carcinogenic potential. Studies in nonhuman primates and rats have identified various metabolites resulting from cytochrome P450-mediated oxidation and subsequent conjugation reactions, highlighting the complex metabolic pathways and potential health risks associated with these compounds (Snyderwine et al., 1992).
Anti-inflammatory and Analgesic Properties
Research on novel carboxamides derived from 2-phenyl quinoline has shown significant anti-inflammatory and analgesic activities in animal models. These findings suggest the therapeutic potential of quinoline derivatives in treating inflammatory conditions and pain management (Khalifa et al., 2017).
Antirheumatic Effects
Quinoline and quinazoline derivatives have been studied for their disease-modifying antirheumatic drug (DMARD) properties, showing potent anti-inflammatory effects in adjuvant arthritis models. These compounds, particularly those with heteroaryl moieties, could serve as new types of DMARDs for the treatment of rheumatic diseases (Baba et al., 1996).
将来の方向性
The future directions for 2-(Methylamino)quinoline-4-carboxylic acid involve the development of more efficient, cost-effective, and environmentally benign protocols for its synthesis . The industry demands from organic chemists the development of small molecules, which could be a rich source of biological potential .
作用機序
Target of Action
The primary target of 2-(Methylamino)quinoline-4-carboxylic acid is alkaline phosphatases . Alkaline phosphatases are a group of enzymes that are involved in the process of dephosphorylation, which is the removal of a phosphate group from a molecule. They play a crucial role in a variety of biological functions, including bone mineralization and the regulation of cellular processes.
Mode of Action
The compound interacts with its targets by acting as a potent inhibitor This means it binds to the active site of the alkaline phosphatases, preventing them from carrying out their normal function
Result of Action
The result of the compound’s action is the inhibition of alkaline phosphatases, which can have various molecular and cellular effects depending on the specific type of alkaline phosphatase being inhibited . For instance, inhibiting tissue-nonspecific alkaline phosphatase (TNAP) could potentially affect bone mineralization, while inhibiting intestinal alkaline phosphatase (IAP) could impact gut health.
特性
IUPAC Name |
2-(methylamino)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-12-10-6-8(11(14)15)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSTODBZIFZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine](/img/structure/B3307631.png)
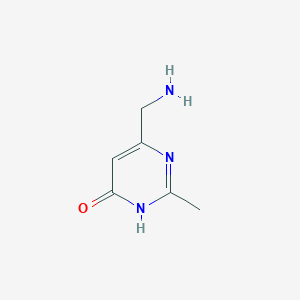
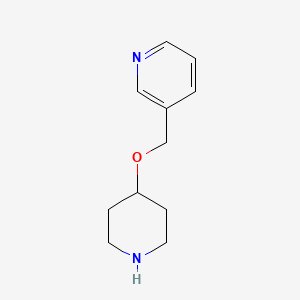


![3-[2-(Dimethylamino)ethoxy]propanoic acid](/img/structure/B3307684.png)
![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)
